molecular formula C6H8N2S B3067167 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole CAS No. 56382-72-0

4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole

Cat. No.: B3067167
CAS No.: 56382-72-0
M. Wt: 140.21 g/mol
InChI Key: CEWBRRCBCHFQAO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a bicyclic heterocyclic compound featuring a fused benzene ring with a partially saturated thiadiazole moiety (containing nitrogen and sulfur atoms). These compounds share a common tetrahydrobenzo scaffold but differ in heteroatom composition, which critically influences their chemical reactivity and biological activity. This article compares these analogs to elucidate structure-activity relationships and synthetic strategies.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWBRRCBCHFQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480429
Record name 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56382-72-0
Record name 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyclohexene Diamines with Sulfur Sources

A foundational approach involves the cyclocondensation of 1,2-diaminocyclohexene derivatives with sulfurizing agents. For instance, reacting 1,2-diaminocyclohexene with thionyl chloride (SOCl₂) under anhydrous conditions generates the thiadiazole ring via dehydration and cyclization. The reaction proceeds as follows:

$$
\text{1,2-Diaminocyclohexene} + \text{SOCl}2 \rightarrow \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole} + 2\text{HCl} + \text{SO}2
$$

Key parameters include:

  • Solvent : Dry dichloromethane or toluene.
  • Temperature : 0–5°C to mitigate side reactions.
  • Yield : 60–75%, depending on the purity of the diamine precursor.

This method is limited by the sensitivity of the diamine to oxidation, necessitating inert atmospheres.

Hydrazonoyl Halide-Mediated Cyclization

Hydrazonoyl halides serve as versatile intermediates for constructing thiadiazole rings. In one protocol, ethyl 2-chloro-2-(2-phenylhydrazono)acetate reacts with cyclohexene-based carbothioamides in the presence of triethylamine (TEA), yielding the target compound via thiohydrazonate intermediates. A representative pathway is:

  • Formation of Thiohydrazonate :
    $$
    \text{Carbothioamide} + \text{Hydrazonoyl Halide} \xrightarrow{\text{TEA}} \text{Thiohydrazonate Intermediate}
    $$

  • Cyclization :
    $$
    \text{Thiohydrazonate} \rightarrow \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole} + \text{Byproducts}
    $$

Conditions :

  • Solvent : Ethanol or chloroform.
  • Catalyst : Triethylamine (0.5–1.0 equiv).
  • Yield : 70–85% after recrystallization.

This method benefits from mild conditions and high regioselectivity but requires stringent stoichiometric control to avoid over-alkylation.

Hydrogenation of Benzo[d]thiadiazole

Selective hydrogenation of the aromatic benzene ring in benzo[d]thiadiazole offers a direct route to the tetrahydro derivative. Using palladium-on-carbon (Pd/C) under hydrogen gas achieves partial saturation without disrupting the thiadiazole ring:

$$
\text{Benzo[d]thiadiazole} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole}
$$

Optimized Parameters :

  • Pressure : 30–50 psi H₂.
  • Temperature : 80–100°C.
  • Yield : 50–65%, with minor over-hydrogenation byproducts.

This method is advantageous for scalability but necessitates precise pressure control to preserve the thiadiazole’s integrity.

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis using Grubbs catalysts enables the construction of the cyclohexene moiety concurrently with thiadiazole formation. For example, a diene-bearing thiadiazole precursor undergoes RCM to form the bicyclic structure:

$$
\text{Diene-Thiadiazole Precursor} \xrightarrow{\text{Grubbs Catalyst}} \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole}
$$

Conditions :

  • Catalyst : Grubbs II (5 mol%).
  • Solvent : Dichloroethane.
  • Yield : 55–70%.

While innovative, this method is cost-prohibitive for large-scale applications due to catalyst expenses.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

Method Yield (%) Temperature (°C) Cost Efficiency Scalability
Cyclocondensation 60–75 0–5 High Moderate
Hydrazonoyl Halide 70–85 25–40 Moderate High
Hydrogenation 50–65 80–100 Low High
Ring-Closing Metathesis 55–70 40–60 Low Low

Structural Validation and Analytical Data

Synthesized compounds are typically characterized via:

  • NMR Spectroscopy : Distinct signals for cyclohexene protons (δ 1.5–2.5 ppm) and thiadiazole ring protons (δ 7.0–8.0 ppm).
  • Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 166 for C₆H₈N₂S).
  • X-ray Crystallography : Confirms the bicyclic structure and hydrogenation pattern.

Comparison with Similar Compounds

Table 1: Comparison of Tetrahydrobenzo-Based Heterocycles

Compound Name Core Heterocycle Heteroatoms Key Synthesis Steps Biological Activity References
This compound Thiadiazole N, S Not detailed in evidence Unknown -
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Thiazole N, S Boc protection, aryl acylation Antileukemic
Pyrano[2,3-d]thiazole derivatives Thiazole N, S Cyclization from tetrahydrobenzo precursor Anticancer, non-toxic
Urea-tetrahydrobenzo[b]thiophene derivatives Thiophene S Hydrazono-urea formation Not specified
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol Isoxazole N, O Literature methods Not specified

Biological Activity

4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The structure of this compound features a fused thiadiazole ring system that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the ring enhances its potential for interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Inhibition of DNA Gyrase : A derivative was found to inhibit Escherichia coli DNA gyrase with an IC50 value of 12 µM. This inhibition is crucial as DNA gyrase is essential for bacterial replication and is a target for antibiotic development .
  • Activity Against Gram-positive Bacteria : Optimized analogs showed improved inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) between 4 and 8 µg/mL .
CompoundTarget PathogenIC50 (µM)Notes
7aE. coli12Inhibits DNA gyrase
29S. aureus4-8Active against resistant strains

Anticancer Activity

The anticancer potential of this compound derivatives has been explored through various assays:

  • Cell Line Studies : Compounds were tested against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Some derivatives exhibited moderate to high inhibitory effects on these cell lines .
  • Mechanism of Action : The compounds act by inhibiting specific enzymes involved in cell division and proliferation. For example, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are critical in cancer progression .
CompoundCell LineGI50 (µM)Activity Level
6aMCF-7VariesModerate
19HDAC115High

Anti-inflammatory Activity

Anti-inflammatory properties have also been reported for certain derivatives. For instance:

  • Inhibition Studies : A series of compounds demonstrated significant anti-inflammatory effects in paw edema models compared to standard drugs like indomethacin .
  • Mechanistic Insights : Some compounds selectively inhibited inducible nitric oxide synthase (iNOS), which plays a role in inflammation .

Case Studies

  • Study on Antibacterial Efficacy : A study investigated the efficacy of various tetrahydrobenzo[d][1,2,3]thiadiazole derivatives against multiple bacterial strains. The results indicated that while some compounds were effective against Gram-positive bacteria, their activity against Gram-negative bacteria was limited due to permeability issues .
  • Anticancer Activity Evaluation : A comprehensive evaluation of a new series of tetrahydrobenzo[d][1,2,3]thiadiazole derivatives was conducted using the CCK-8 method against several cancer cell lines. The findings revealed that specific structural modifications significantly enhanced their anticancer potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole

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